molecular formula C8H12O3 B2713529 Ethyl (2E)-2-methyl-4-oxopent-2-enoate CAS No. 126314-15-6

Ethyl (2E)-2-methyl-4-oxopent-2-enoate

Cat. No.: B2713529
CAS No.: 126314-15-6
M. Wt: 156.181
InChI Key: KOSLJQWEMISJMY-AATRIKPKSA-N
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Description

Ethyl (2E)-2-methyl-4-oxopent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a double bond in the E-configuration, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where ethyl acetate reacts with acetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by elimination of ethanol to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl (2E)-2-methyl-4-oxopent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: It serves as a precursor for the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-methyl-4-oxopent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups can participate in various biochemical reactions, including hydrolysis and reduction. These interactions can modulate the activity of enzymes or alter the structure of biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar structure but lacks the double bond.

    Methyl (2E)-2-methyl-4-oxopent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2E)-2-methyl-3-oxobut-2-enoate: Similar structure but with a different position of the ketone group.

Uniqueness

This compound is unique due to the presence of both an ester and a ketone group in the same molecule, along with a double bond in the E-configuration

Properties

IUPAC Name

ethyl (E)-2-methyl-4-oxopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-11-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSLJQWEMISJMY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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